

D-Psicose and Allulose: A Comprehensive Scientific Comparison

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Compound of Interest

Compound Name: *D-Psicose*

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An objective analysis for researchers and drug development professionals.

D-Psicose, also commercially known as allulose, is a rare sugar that has garnered significant attention in the scientific community for its potential as a sugar substitute with unique physiological properties. This guide provides a detailed comparison of its chemical identity, physicochemical properties, metabolic fate, and effects on key biological pathways, supported by experimental data. The terms **D-Psicose** and allulose are used interchangeably throughout scientific literature to refer to the same monosaccharide.[1]

Chemical Identity: One and the Same

D-Psicose and allulose are trivial names for the same chemical entity, a monosaccharide that is a C-3 epimer of D-fructose.[2] Its systematic name is D-ribo-2-hexulose.[2] The chemical formula for **D-Psicose**/allulose is $C_6H_{12}O_6$, identical to that of fructose and glucose, though its structural arrangement is different.[3][4][5] This structural variance is the primary reason for its distinct metabolic properties.[3]

Physicochemical Properties

D-Psicose/allulose exhibits physical properties that make it a versatile ingredient in various applications.[2] A summary of its key quantitative properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C6H12O6	[3] [4] [5]
Molecular Weight	180.16 g/mol	[5]
Sweetness (relative to sucrose)	~70%	[4] [6] [7] [8] [9] [10]
Caloric Value	0.2–0.4 kcal/g	[2] [3] [4] [6] [9] [11]
Glycemic Index	Near zero	[2] [10] [12]
Melting Point	96°C	
Solubility in water at 20°C	~67%	[12]
Solubility in water at 60°C	Nearly 100%	[12]

Metabolic Fate and Physiological Effects

Unlike conventional sugars, **D-Psicose**/allulose is minimally metabolized in the human body.[\[2\]](#) [\[3\]](#) Approximately 70-86% of ingested allulose is absorbed in the small intestine and subsequently excreted in the urine without being used for energy.[\[3\]](#)[\[9\]](#)[\[13\]](#) The remaining portion passes to the large intestine, where it is largely unfermented.[\[13\]](#)

Key Metabolic Effects:

- Negligible Impact on Blood Glucose and Insulin: Numerous studies have demonstrated that **D-Psicose**/allulose does not raise blood glucose or insulin levels, making it a suitable sweetener for individuals with diabetes.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[14\]](#)
- Fat Metabolism: Research suggests that **D-Psicose**/allulose may enhance fat oxidation.[\[15\]](#) [\[16\]](#) Studies in animal models indicate it may reduce body fat accumulation.[\[17\]](#)
- Anti-inflammatory Properties: Early research indicates that allulose may possess anti-inflammatory properties.[\[6\]](#)

Experimental Protocols

Study on Glycemic and Insulinemic Response

A prospective, randomized, double-blind, placebo-controlled, crossover study was conducted on 30 subjects without diabetes to assess the effects of D-allulose on glucose and insulin response to a sucrose load.[14]

- Participants: 30 non-diabetic adults.[14]
- Intervention: Participants were given a standard 50g oral sucrose load with either a placebo or escalating doses of D-allulose (2.5g, 5.0g, 7.5g, and 10.0g).[14]
- Methodology: A washout period of 7-14 days separated the crossover treatments. Plasma glucose and insulin levels were measured at baseline and at 30, 60, 90, and 120 minutes post-ingestion.[14]
- Key Findings: D-allulose resulted in a dose-dependent reduction in plasma glucose at 30 minutes, which was statistically significant at the 7.5g and 10g doses. A similar trend was observed for insulin levels, with a significant reduction at the 10g dose.[14]

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Caption: Workflow of a crossover clinical trial investigating the effect of D-allulose on postprandial glucose and insulin levels.

Study on Fat Mass Reduction

A 12-week randomized, double-blind, placebo-controlled trial was conducted to evaluate the dose-dependent effect of D-allulose on fat mass in 121 overweight/obese Korean adults.[17]

- Participants: 121 adults with a BMI ≥ 23 kg/m². [17]
- Intervention: Participants were divided into three groups: placebo (sucralose), low D-allulose (4g twice daily), and high D-allulose (7g twice daily). [17]
- Methodology: Body composition, including body fat mass and percentage, was measured. Abdominal fat area was assessed using CT scans. [17]

- Key Findings: The high D-allulose group showed a significant decrease in body fat percentage, body fat mass, BMI, and total abdominal and subcutaneous fat areas compared to the placebo group.[17]

Signaling Pathways

D-Psicose/allulose has been shown to modulate several key signaling pathways involved in metabolism and inflammation.

- PI3K/AKT Pathway: In animal models of type 2 diabetes, D-allulose supplementation upregulated the expression of genes involved in the PI3K/AKT signaling pathway, which is crucial for insulin-mediated glucose uptake.[18]
- NF-κB Pathway: In vitro studies using adipocytes have demonstrated that D-allulose can inhibit the NF-κB pathway, a key regulator of inflammation.[19]
- GLP-1 Secretion: D-allulose has been found to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and promotes satiety.[3]

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Caption: Overview of signaling pathways modulated by D-allulose.

Applications in Research and Industry

The unique properties of **D-Psicose**/allulose make it a valuable tool for researchers studying metabolic pathways and a promising ingredient for the food and beverage industry.[20][21][22][23][24] Its ability to provide sweetness and bulk with minimal caloric contribution and no impact on glycemic control opens avenues for the development of healthier food products.[20][22] It has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration.[8][21]

Conclusion

In summary, **D-Psicose** and allulose are identical molecules with significant potential in both research and commercial applications. Its distinct metabolic profile, characterized by minimal

caloric contribution and a negligible effect on blood glucose and insulin, positions it as a superior alternative to traditional sugars and other sweeteners. Further research into its long-term effects and mechanisms of action will continue to elucidate its role in human health and nutrition.

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